An In-depth Technical Guide to 5,7-Dichloro-1,8-naphthyridin-2-amine
An In-depth Technical Guide to 5,7-Dichloro-1,8-naphthyridin-2-amine
This technical guide provides a comprehensive overview of 5,7-Dichloro-1,8-naphthyridin-2-amine, a molecule of interest within the broader class of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Due to the limited availability of specific experimental data for 5,7-Dichloro-1,8-naphthyridin-2-amine in publicly accessible literature, this guide also draws upon information from closely related analogues to present a thorough profile.
Physicochemical Properties
Quantitative data for 5,7-Dichloro-1,8-naphthyridin-2-amine is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the general characteristics of the 1,8-naphthyridine class.
| Property | Value | Source/Comment |
| CAS Number | 131998-24-8 | [1][2] |
| Molecular Formula | C₈H₅Cl₂N₃ | [2] |
| Molecular Weight | 214.05 g/mol | Calculated |
| Solubility | Not available | Generally soluble in organic solvents like DMSO and DMF.[7] |
| pKa | Not available | The pKa of the related 1,5-Naphthyridine is 2.91.[7] |
| logP (calculated) | Not available | The logP for the related 2-Amino-5-chloropyridine is 1.1.[7] |
Synthesis and Characterization
A potential synthetic pathway is illustrated below:
Caption: Plausible synthetic route for 5,7-Dichloro-1,8-naphthyridin-2-amine.
Experimental Protocols
General Characterization Methods:
The characterization of 5,7-Dichloro-1,8-naphthyridin-2-amine would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be utilized to confirm the chemical structure, including the specific positions of the amino and chloro substituents on the naphthyridine ring.
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Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and confirm the elemental composition of the synthesized compound.
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Melting Point Analysis: To ascertain the melting point and evaluate the purity of the compound.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, thereby further validating the empirical formula.
Biological Activity and Potential Applications
The 1,8-naphthyridine core is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[3][4][6] While specific biological data for 5,7-Dichloro-1,8-naphthyridin-2-amine is limited, its structural features suggest potential for investigation in several therapeutic areas.
Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent anticancer properties, often through the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division.[10] By stabilizing the enzyme-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis in cancer cells.
Antibacterial Activity: Structurally similar to fluoroquinolone antibiotics, 1,8-naphthyridine derivatives are known to target bacterial DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[10] This mechanism of action makes them effective against a range of both Gram-positive and Gram-negative bacteria. Some derivatives have also been shown to modulate antibiotic resistance by inhibiting bacterial efflux pumps.[11]
Anti-inflammatory and Immunomodulatory Effects: Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.[10]
A generalized workflow for the biological evaluation of a novel 1,8-naphthyridine derivative is presented below:
Caption: Experimental workflow for SAR studies of 1,8-naphthyridine derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
This assay is commonly used to determine the cytotoxic activity of compounds against cancer cell lines.
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Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
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Procedure:
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Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the 1,8-naphthyridine derivative for a specified period (e.g., 48-72 hours).
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After incubation, add a solution of MTT to each well.
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Viable cells will convert the yellow MTT to purple formazan crystals.
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Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
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Measure the absorbance of the solution using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting viability against compound concentration.[10]
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Antibacterial Susceptibility Testing (Broth Microdilution):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.
-
Procedure:
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Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a liquid growth medium in a 96-well plate.
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Inoculate each well with a standardized suspension of the test bacterium.
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Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
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The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]
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Potential Mechanism of Action
As many 1,8-naphthyridine derivatives function as anticancer agents by inhibiting Topoisomerase II, a proposed mechanism of action is illustrated below:
Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.
Conclusion
5,7-Dichloro-1,8-naphthyridin-2-amine, as a member of the promising 1,8-naphthyridine class of compounds, holds potential for further investigation in drug discovery and development. While specific data on this particular molecule is sparse, the well-documented biological activities of the broader 1,8-naphthyridine family provide a strong rationale for its synthesis and evaluation as a potential therapeutic agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers and scientists to explore the therapeutic utility of this and related compounds.
References
- 1. 131998-24-8|5,7-Dichloro-1,8-naphthyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5,7-dichloro-1,8-naphthyridine|CAS 131998-24-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
